REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].Cl[C:12]([F:17])([F:16])C([O-])=O.[Na+].[OH-].[Na+]>CN(C)C=O.O>[F:16][CH:12]([F:17])[O:10][C:9]1[CH:8]=[CH:7][C:4]([CH:5]=[O:6])=[CH:3][C:2]=1[OH:1] |f:1.2,3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1O
|
Name
|
|
Quantity
|
5.57 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)[O-])(F)F.[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
905 μL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 120° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
TEMPERATURE
|
Details
|
the residue was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
5 M hydrochloric acid and diethyl ether were added
|
Type
|
CUSTOM
|
Details
|
for partition
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
a saturated saline solution, and then the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
the resultant was purified with silica gel column chromatography (n-heptane:ethyl acetate 9:1-7:3)
|
Type
|
CONCENTRATION
|
Details
|
the target fraction was concentrated under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=C(C=C(C=O)C=C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.66 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |